Sesbanimide

Descripción general

Descripción

Sesbanimide is a cytotoxic polyketide compound first isolated from the seeds of the plant Sesbania drummondii It belongs to a family of glutarimide-containing polyketides, which are known for their potent biological activities, particularly their cytotoxic properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sesbanimide involves several key steps. One notable synthetic route includes the reaction of cyclopentadiene with glyoxylic acid to form a bicyclic lactone intermediate. This intermediate undergoes further transformations, including conjugate addition and cyclization reactions, to yield this compound. The use of lithium perchlorate in diethyl ether is a critical condition for promoting the conjugate addition step .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and microbial fermentation may offer potential avenues for industrial production in the future.

Análisis De Reacciones Químicas

Types of Reactions: Sesbanimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its cytotoxic properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enabling the synthesis of novel analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Sesbanimide has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable compound for studying polyketide biosynthesis and the development of synthetic methodologies.

Biology: Its cytotoxic properties make it a useful tool for investigating cellular processes and mechanisms of cell death.

Industry: While industrial applications are limited, this compound’s unique structure and biological activity make it a candidate for future drug development and biotechnological applications.

Mecanismo De Acción

Sesbanimide is part of a family of glutarimide-containing polyketides, which includes compounds such as this compound D, E, and F. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound R, for example, exhibits an additional arginine moiety, which distinguishes it from other sesbanimides . The unique structural variations among these compounds contribute to their diverse biological activities and potential therapeutic applications.

Comparación Con Compuestos Similares

- Sesbanimide D

- This compound E

- This compound F

- Eusynstyelamide B

- Ent-eusynstyelamide B

This compound’s uniqueness lies in its specific structural features and potent cytotoxic activity, making it a valuable compound for scientific research and potential therapeutic development.

Actividad Biológica

Sesbanimide is a bioactive compound derived from the seeds of Sesbania drummondii, known for its potent antitumor properties. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, biosynthesis, and potential applications in cancer therapy.

Structure and Biosynthesis

This compound is a polyketide with a complex structure that includes an arginine moiety, which has been shown to play a crucial role in its biological activity. The compound is produced by various bacterial species, including Magnetospirillum gryphiswaldense, through a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway. Recent studies have elucidated the biosynthetic gene clusters responsible for this compound production, revealing insights into its structural features and stereochemistry.

Table 1: Structural Characteristics of this compound

| Compound | Structure Type | Key Features |

|---|---|---|

| This compound A | Alkaloid | Potent antileukemic properties |

| This compound R | Polyketide | Contains arginine moiety; strong cytotoxicity |

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various carcinoma cell lines. For instance, this compound R has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to be linked to its ability to disrupt cellular processes essential for cancer cell survival.

Case Studies

-

Cytotoxicity Against Carcinoma Cell Lines :

- In vitro studies revealed that this compound R displayed strong cytotoxic activity against several carcinoma cell lines, including breast and lung cancer models. The compound's effectiveness was assessed using standard assays that measure cell viability and apoptosis rates.

-

Structure-Activity Relationship (SAR) :

- Synthetic studies have focused on modifying the this compound structure to enhance its biological activity. Variations in stereochemistry have been shown to significantly affect the compound's potency, highlighting the importance of specific structural features in mediating its antitumor effects.

Research Findings

Recent investigations into this compound have provided valuable insights into its biological properties:

- Cytotoxic Mechanisms : this compound R induces cell cycle arrest and apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation .

- Biosynthetic Pathways : The identification of the biosynthetic gene clusters has clarified how different bacterial species produce sesbanimides, allowing for potential biotechnological applications in drug development .

- Potential Therapeutic Applications : Given its strong cytotoxicity and unique structural features, this compound is being explored as a lead compound for developing new anticancer therapies .

Propiedades

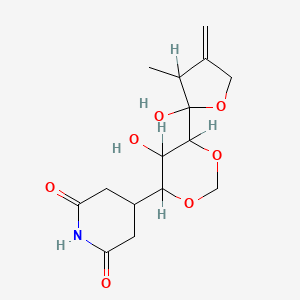

IUPAC Name |

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQATHQJWVNXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85719-78-4, 92282-10-5 | |

| Record name | Sesbanimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESBANIMIDE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.